molecular formula C16H21F6N3S B12517475 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea

Cat. No.: B12517475
M. Wt: 401.4 g/mol
InChI Key: HWIPDTNXZGWVLK-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl groups, a dimethylamino group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable isothiocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea has several applications in scientific research:

    Chemistry: Used as a catalyst in various organic transformations, including Michael addition and aldol reactions.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]thiourea
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Uniqueness

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethyl and dimethylamino groups enhances its versatility in various applications compared to similar compounds .

Properties

Molecular Formula

C16H21F6N3S

Molecular Weight

401.4 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea

InChI

InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)

InChI Key

HWIPDTNXZGWVLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C

Origin of Product

United States

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